2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline
Overview
Description
Mechanism of Action
Target of Action
The primary target of Bathocuproine is the electron transport layer in Organic Light Emitting Diodes (OLEDs) . It is used as a hole-blocking material to prevent the recombination of electrons and holes .
Mode of Action
Bathocuproine acts as a barrier for holes (positive charges) and allows the flow of electrons (negative charges). This selective transportation of charges helps in the efficient functioning of OLEDs .
Biochemical Pathways
In the context of OLEDs, the biochemical pathways are replaced by electronic pathways . Bathocuproine influences the flow of charges in these pathways, ensuring that electrons reach the emissive layer of the OLED, where they recombine with holes to emit light .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of Bathocuproine, we can discuss its physical properties that affect its function in OLEDs. It has a high melting point (288°C) and energy level (3.3 eV), making it suitable for use in OLEDs .
Result of Action
The use of Bathocuproine in OLEDs results in improved electroluminescent intensity and luminous efficiency . It also causes a blueshift of electroluminescent spectra, indicating a change in the color of emitted light .
Action Environment
The performance of Bathocuproine can be influenced by environmental factors such as temperature and humidity. It should be stored in a dry, cool, and well-ventilated place . Its effectiveness can also be affected by the materials it is paired with in the OLED .
Biochemical Analysis
Biochemical Properties
Bathocuproine has the chemical functionality to transport electrons and is used as an electron transport layer in OLED devices . It can be used as an electron modification layer or interlayer between the electron transport layer in perovskite solar cells . The addition of Bathocuproine enhances the power conversion efficiency of organic photovoltaic cells .
Cellular Effects
The cellular effects of Bathocuproine are primarily related to its role in electron transport. As an electron transport layer in OLED devices, it mediates the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode .
Molecular Mechanism
At the molecular level, Bathocuproine exerts its effects through its ability to transport electrons. Its large conjugated system and unique electronic properties make it an effective electron transport layer in OLED devices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bathocuproine can change over time. For instance, Bathocuproine has been observed to cause a blueshift of electroluminescent (EL) spectra and a larger full width at half maximum (FWHM) in top-emitting organic light-emitting devices .
Preparation Methods
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline can be synthesized through various methods. One common synthetic route involves the reaction of 1,10-phenanthroline with methyl iodide and phenyl lithium to introduce the methyl and phenyl groups at the desired positions . The reaction conditions typically involve the use of polar solvents and controlled temperatures to ensure the proper substitution and formation of the desired product .
Industrial production methods for bathocuproine often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of bathocuproine can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and appropriate catalysts to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted phenanthroline derivatives .
Scientific Research Applications
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, bathocuproine is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, bathocuproine is used as a fluorescent probe for detecting copper ions in biological samples.
Industry: In the industrial sector, bathocuproine is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Comparison with Similar Compounds
2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline is similar to other phenanthroline derivatives, such as 1,10-phenanthroline and neocuproine. it has unique properties due to the presence of methyl and phenyl groups at specific positions .
1,10-Phenanthroline: This compound lacks the methyl and phenyl groups, making it less bulky and less selective for certain metal ions compared to bathocuproine.
Neocuproine: Neocuproine has methyl groups at the 2,9 positions but lacks the phenyl groups.
This compound’s unique combination of methyl and phenyl groups enhances its chelating ability and selectivity for copper ions, making it particularly valuable in applications requiring high specificity .
Properties
IUPAC Name |
2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17/h3-16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTGYIUESPWXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063585 | |
Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |
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Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
Record name | Bathocuproine | |
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CAS No. |
4733-39-5 | |
Record name | Bathocuproine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4733-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bathocuproine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004733395 | |
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Record name | Bathocuproine | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 1,10-Phenanthroline, 2,9-dimethyl-4,7-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.945 | |
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Record name | BATHOCUPROINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9THP2V94FX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bathocuproine (BCP) primarily acts by selectively chelating copper ions, specifically Cu(I) ions [, , , , ]. This chelation forms a stable complex, (BCP)2Cu2+, effectively reducing the availability of free copper ions [].
- Inhibition of copper-dependent reactions: By chelating copper, BCP can inhibit enzymes and reactions that require copper as a cofactor [, , , , ].
- Alteration of redox states: BCP can interfere with redox reactions involving copper ions, influencing cellular processes sensitive to redox balance [, , ].
- Modification of electronic properties: In material science, BCP is used as a buffer layer in organic electronic devices, modifying energy levels and facilitating charge transport [, , , , , ].
ANone: Bathocuproine (BCP) is an organic compound with the following characteristics:
- Spectroscopic Data:
ANone: BCP demonstrates good material compatibility and stability in a variety of applications:
- Organic Electronics: BCP is widely employed in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) due to its excellent film-forming properties, electron transport capability, and ability to act as a hole-blocking layer [, , , ]. It exhibits stability under various operational conditions and enhances device performance and lifespan.
- Chemical Sensing: BCP's selectivity for Cu(I) ions makes it suitable for developing copper sensors. When incorporated into sensing platforms like optical fibers or electrodes, BCP enables sensitive and selective detection of copper in various matrices [, ].
ANone: While not a catalyst itself, BCP plays a crucial role in certain catalytic reactions:
- Ullmann Cross-Coupling: BCP acts as a ligand in nickel-catalyzed Ullmann cross-coupling reactions, enhancing selectivity for the desired cross-coupled products []. Its presence in the reaction mixture influences the catalytic activity and selectivity of the nickel catalyst.
ANone: Computational methods provide valuable insights into BCP's properties and behavior:
- Electronic Structure Calculations: Density functional theory (DFT) calculations have been used to investigate the electronic structure of BCP, particularly its energy levels and interactions with metals in electronic devices [, ]. These calculations aid in understanding charge transport mechanisms and optimizing device performance.
- Molecular Modeling: Molecular dynamics simulations can be employed to study the self-association of BCP and its binding interactions with target molecules like amyloid-beta peptide, providing information on binding affinities and structural features important for interaction [, ].
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